molecular formula C10H10F3NO2 B13928650 Methyl 2-amino-5-(2,2,2-trifluoroethyl)benzoate

Methyl 2-amino-5-(2,2,2-trifluoroethyl)benzoate

Cat. No.: B13928650
M. Wt: 233.19 g/mol
InChI Key: WJQGLBLQBNIVQI-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(2,2,2-trifluoroethyl)benzoate is an organic compound with the molecular formula C10H10F3NO2 and a molecular weight of 233.19 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to the benzene ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(2,2,2-trifluoroethyl)benzoate typically involves the esterification of 2-amino-5-(2,2,2-trifluoroethyl)benzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis methods, including the use of continuous flow reactors to optimize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(2,2,2-trifluoroethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(2,2,2-trifluoroethyl)benzoate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. This property allows it to interact with intracellular targets, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-5-(2,2,2-trifluoroethyl)benzoate is unique due to the presence of both an amino group and a trifluoroethyl group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

methyl 2-amino-5-(2,2,2-trifluoroethyl)benzoate

InChI

InChI=1S/C10H10F3NO2/c1-16-9(15)7-4-6(2-3-8(7)14)5-10(11,12)13/h2-4H,5,14H2,1H3

InChI Key

WJQGLBLQBNIVQI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CC(F)(F)F)N

Origin of Product

United States

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